molecular formula C16H20BrNO4 B13043205 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid

Cat. No.: B13043205
M. Wt: 370.24 g/mol
InChI Key: HTGVRABDNZIKCB-UHFFFAOYSA-N
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Description

6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is a complex organic compound with a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Bromination: Introduction of the bromine atom into the naphthalene ring.

    Amination: Introduction of the amino group, followed by protection with a tert-butoxycarbonyl (Boc) group.

    Carboxylation: Introduction of the carboxylic acid group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the carboxylic acid group to other functional groups.

    Reduction: Reduction of the bromine atom or other functional groups.

    Substitution: Replacement of the bromine atom with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as organometallic reagents or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or esters, while substitution may introduce new functional groups into the naphthalene ring.

Scientific Research Applications

6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and Boc-protected amino group play crucial roles in its reactivity and interactions. The compound may act as an inhibitor or modulator of certain enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-1-((tert-butoxycarbonyl)amino)-1H-indol-2-ylboronic acid
  • tert-Butyl 6-bromo-1H-indazole-1-carboxylate

Comparison

Compared to similar compounds, 6-Bromo-1-((tert-butoxycarbonyl)amino)-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is unique due to its tetrahydronaphthalene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

Molecular Formula

C16H20BrNO4

Molecular Weight

370.24 g/mol

IUPAC Name

6-bromo-1-[(2-methylpropan-2-yl)oxycarbonylamino]-3,4-dihydro-2H-naphthalene-1-carboxylic acid

InChI

InChI=1S/C16H20BrNO4/c1-15(2,3)22-14(21)18-16(13(19)20)8-4-5-10-9-11(17)6-7-12(10)16/h6-7,9H,4-5,8H2,1-3H3,(H,18,21)(H,19,20)

InChI Key

HTGVRABDNZIKCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCC2=C1C=CC(=C2)Br)C(=O)O

Origin of Product

United States

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